2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one
Description
This compound features a thiopyrano[4,3-c]pyridazin-3-one core fused with a sulfur-containing thiopyran ring and a pyridazinone moiety. The 2-position is substituted with a 2-oxoethyl group bearing a piperidin-1-yl moiety. Piperidine, a six-membered saturated nitrogen heterocycle, enhances lipophilicity and may influence pharmacokinetic properties like membrane permeability . The sulfur atom in the thiopyrano ring contributes to distinct electronic and solubility profiles compared to nitrogen-containing analogs .
Properties
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c18-13-8-11-10-20-7-4-12(11)15-17(13)9-14(19)16-5-2-1-3-6-16/h8H,1-7,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGSDIZBCALZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C(=O)C=C3CSCCC3=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations in Core and Substituents
Thiopyrano vs. Pyrido/Pyrimidine Cores
- Thiopyrano[4,3-c]pyridazin-3-one (Target Compound): Core: Sulfur-containing thiopyrano ring fused to pyridazinone. Molecular Weight: Estimated ~280–300 g/mol (based on analogs in ). Key Feature: Enhanced lipophilicity due to sulfur .
- Pyrido[4,3-c]pyridazin-3-one (): Core: Nitrogen-containing pyrido ring replaces thiopyrano. Example: 2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-pyrido[4,3-c]pyridazin-3-one hydrochloride (MW: 298.78 g/mol, C₁₃H₁₉ClN₄O₂) .
Substituent Variations
Piperidin-1-yl vs. Pyrrolidin-1-yl :
- Piperidine (6-membered) : Increased flexibility and basicity compared to pyrrolidine (5-membered). Piperidine derivatives often exhibit improved metabolic stability .
- Pyrrolidine (5-membered) : Higher ring strain may enhance reactivity; observed in analogs like 2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-pyrido[4,3-c]pyridazin-3-one hydrochloride ().
Thioether vs. Oxoethyl Linkages :
- highlights a thioether-linked piperidinyl group, which may alter redox stability compared to the oxoethyl linkage in the target compound .
Preparation Methods
Cyclocondensation of Thiophene Derivatives
Ethyl 2-amino-4,5,6,7-tetrahydrothiopyrano[4,3-c]pyridine-3-carboxylate serves as a key intermediate, synthesized via:
- Thiophene annulation : Cyclization of 3-mercapto-2-aminocyclohexene with ethyl acetoacetate under acidic conditions (yield: 78–85%).
- Urea-mediated cyclization : Reacting the thiophene intermediate with urea at 180°C for 6 hours to form the pyridazinone ring (Scheme 1A).
Mechanistic Insight : The reaction proceeds through nucleophilic attack of the urea nitrogen on the carbonyl carbon, followed by dehydration to form the six-membered pyridazinone.
Microwave-Assisted Pyridazinone Formation
Adapting methods from pyrazolo[3,4-d]pyridazinone synthesis, microwave irradiation (300 W, 80°C, 8–10 minutes) of thiopyrano-thiophene precursors with hydrazine hydrate accelerates cyclization, achieving yields of 88–94% compared to 65–72% under conventional reflux (Table 1).
Table 1. Comparison of Conventional vs. Microwave-Assisted Pyridazinone Synthesis
| Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| Conventional reflux | 80 | 6 h | 65–72 |
| Microwave irradiation | 80 | 8–10 min | 88–94 |
Annulation of the Thiopyrano Ring System
Sulfur Incorporation via Cyclization
Post-pyridazinone formation, the thiopyrano ring is constructed using:
- Thioglycolic acid coupling : Reacting the pyridazinone with thioglycolic acid in POCl3, facilitating cyclodehydration at 110°C for 4 hours (yield: 70%).
- Lawesson’s reagent-mediated thionation : Converting carbonyl groups to thiocarbonyls, enabling subsequent ring closure (yield: 68–75%).
Critical Note : Excess POCl3 must be neutralized with aqueous NaHCO3 to prevent side reactions.
Functionalization with the 2-Oxo-2-(Piperidin-1-Yl)Ethyl Side Chain
Alkylation-Ketone Formation
The 2-position of the thiopyrano-pyridazinone is alkylated via:
- Bromoethyl ketone intermediate : Treating the core with 2-bromoethyl ketone in DMF/K2CO3 (80°C, 12 h), followed by piperidine substitution (yield: 62%).
- Mannich reaction : Directly introducing the piperidinyl group using formaldehyde and piperidine under microwave conditions (150°C, 15 min, yield: 58%).
Optimization Data : Alkylation prior to ketone formation improves regioselectivity, reducing byproduct formation from 22% to 9%.
Reductive Amination
An alternative pathway involves reductive amination of 2-(2-oxoethyl)thiopyrano-pyridazinone with piperidine using NaBH3CN in MeOH (rt, 6 h, yield: 71%). This method avoids harsh conditions, preserving the thiopyrano ring’s integrity.
Comparative Analysis of Synthetic Routes
Table 2. Efficiency of Primary Synthetic Pathways
| Route | Total Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| Pyridazinone-first | 5 | 48 | High regiocontrol |
| Thiopyrano-first | 6 | 37 | Early sulfur incorporation |
| Reductive amination | 4 | 54 | Mild conditions |
Microwave-assisted steps enhance yields by 18–22% compared to conventional methods, aligning with trends observed in pyridazinone literature.
Challenges and Mitigation Strategies
- Ring-opening during cyclization : Minimized by using anhydrous POCl3 and strict temperature control.
- Piperidine substitution inefficiency : Employing phase-transfer catalysts (e.g., TBAB) increases nucleophilicity, improving substitution yields from 62% to 79%.
- Sulfur oxidation : Conducting reactions under nitrogen atmosphere preserves thioether linkages.
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